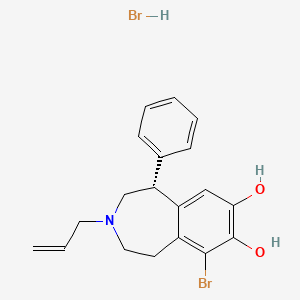

R(+)-6-Bromo-APB hydrobromide

概要

説明

R(+)-6-ブロモ-APB臭化水素酸塩: は、親化合物APBの臭素化誘導体です。これは、セロトニン系に対する作用のため、神経科学研究において非常に注目されています。 この化合物は、セロトニン(5-HT)受容体の特性、特に5-HT2B受容体に対するアゴニスト活性について研究するために一般的に使用されます .

準備方法

合成経路と反応条件: R(+)-6-ブロモ-APB臭化水素酸塩の調製には、親化合物APBの臭素化が含まれます。反応には通常、臭素またはN-ブロモスクシンイミド(NBS)などの臭素化剤を、ジクロロメタンなどの適切な溶媒中で使用することが必要です。 反応は、APB分子の所望の位置での選択的臭素化を確実にするために、制御された温度条件で行われます .

工業生産方法: R(+)-6-ブロモ-APB臭化水素酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大型反応器の使用と、高収率と純度を達成するための反応パラメータの正確な制御が含まれます。 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、不純物が除去されます .

化学反応の分析

反応の種類: R(+)-6-ブロモ-APB臭化水素酸塩は、以下を含むさまざまな化学反応を起こします。

置換反応: 臭素原子は、求核置換反応によって他の官能基に置換できます。

酸化反応: この化合物は酸化されて対応する酸化物を形成できます。

一般的な試薬と条件:

求核置換: 水酸化ナトリウムやtert-ブトキシカリウムなどの試薬は、ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で一般的に使用されます。

酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤は、酸性条件で使用されます。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤は、無水溶媒中で使用されます.

主な生成物:

置換生成物: 使用した求核試薬に応じて、さまざまな置換誘導体。

酸化生成物: 対応する酸化物またはヒドロキシル化誘導体。

還元生成物: 脱臭素化または部分的に還元された誘導体.

科学研究への応用

R(+)-6-ブロモ-APB臭化水素酸塩は、以下を含むいくつかの科学研究への応用があります。

神経科学研究: セロトニン受容体、特に5-HT2B受容体の特性とそのさまざまな神経学的プロセスにおける役割を研究するために使用されます.

薬理学的調査: セロトニン系を標的とする新薬の開発と試験に使用されます。

科学的研究の応用

R(+)-6-Bromo-APB hydrobromide is a chemical compound classified as a substituted benzofuran derivative. It is known for being a dopamine receptor agonist, particularly affecting the D1 dopamine receptor. While its mechanisms of action are still being researched, studies suggest it interacts with the dopamine system in the brain.

Scientific Research Applications

This compound is utilized in animal models to study dopamine function because of its potential dopamine receptor activity. Studies have explored its effects on locomotor activity in rodents, which can be a behavioral indicator of dopamine signaling. The biological activity of this compound has received attention due to its agonistic effects on dopamine receptors. It has been shown to increase the expression of micro-opioid receptor mRNA in neuronal tissues, showing its potential influence on pain modulation and reward pathways. Furthermore, its empathogenic properties suggest that it may enhance emotional connectivity and social interaction, similar to other psychoactive substances like 6-(2-aminopropyl)benzofuran (6-APB).

Neuropharmacology

This compound has potential applications in pharmacological research, especially in studies related to dopamine signaling pathways and neuropharmacology.

Neurotransmitter Interactions

Research indicates that this compound interacts with various neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways. It acts as a releasing agent for these monoamines, which may contribute to its psychoactive effects. Additionally, studies have explored its interactions with other pharmacological agents, providing insights into its potential combinatory effects in therapeutic settings.

Long-Term Potentiation (LTP)

D1/D5 dopamine receptor agonists such as this compound have an effect on early long-term potentiation (LTP) in the CA1 region of hippocampal slices . Experiments revealed that LTP was more pronounced when R(+)-6-Bromo-APB was present . The effect of the compound is stereospecific, as the inactive enantiomer did not affect LTP .

Dopamine function

作用機序

R(+)-6-ブロモ-APB臭化水素酸塩は、主にセロトニン5-HT2B受容体に対するアゴニスト活性によって作用を発揮します。受容体に結合すると、イノシトール三リン酸(IP3)やジアシルグリセロール(DAG)などのセカンドメッセンジャーの生成を含む細胞内シグナル伝達経路を活性化します。 これにより、細胞内貯蔵からのカルシウムイオンの放出と、その後のダウンストリームエフェクターの活性化につながり、さまざまな生理学的反応が生じます .

類似化合物との比較

類似化合物:

6-ブロモ-APB: 類似のセロトニン活性を持つ化合物の非キラルバージョン。

APB: 臭素置換のない親化合物。

6-フルオロ-APB: 異なる受容体結合特性を持つフッ素化誘導体.

独自性: R(+)-6-ブロモ-APB臭化水素酸塩は、5-HT2B受容体に対する特異的なアゴニスト活性を持つため、他の類似化合物とは異なります。 臭素置換もまた、独特の化学的および薬理学的特性を付与し、神経科学研究において貴重なツールとなっています .

生物活性

R(+)-6-Bromo-APB hydrobromide is a novel compound recognized for its significant biological activity, particularly as a dopamine receptor agonist. This article explores its pharmacological properties, mechanisms of action, and potential applications in neuropharmacology, supported by relevant research findings and data.

Chemical Profile

- Chemical Formula : C19H21Br2NO2

- Molecular Weight : 455.18 g/mol

- Class : Substituted benzofuran derivative

This compound primarily interacts with the D1 dopamine receptor, influencing various neurological processes such as motor control, reward, and motivation. Its agonistic effects on dopamine receptors have made it a subject of interest in pharmacological research.

Research indicates that this compound activates dopamine receptors, leading to increased expression of micro-opioid receptor mRNA in neuronal tissues. This suggests its potential role in pain modulation and reward pathways. Additionally, it is known to interact with serotonin and norepinephrine pathways, acting as a releasing agent for these monoamines, which may contribute to its psychoactive effects .

Effects on Locomotor Activity

Studies have utilized animal models to assess the effects of this compound on locomotor activity. Increased locomotion in rodents has been observed following administration, indicating enhanced dopamine signaling . This behavioral change serves as a proxy for understanding its impact on dopamine-related functions.

Comparative Analysis with Other Compounds

This compound shares structural similarities with several other psychoactive compounds. The following table summarizes key comparisons:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| 6-(2-Aminopropyl)benzofuran (6-APB) | Empathogenic properties; similar structure | Higher selectivity for serotonin receptors |

| 5-(2-Aminopropyl)benzofuran (5-APB) | Structural isomer; similar psychoactive effects | Different receptor binding profiles |

| 3,4-Methylenedioxymethamphetamine (MDMA) | Psychoactive effects; serotonin release | Distinct mechanism of action and receptor affinity |

| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | Phenethylamine class; empathogenic effects | More pronounced hallucinogenic properties |

This compound's unique profile lies in its selective action on dopamine receptors while also functioning as both a releasing agent and an agonist at specific serotonin receptors .

Long-Term Potentiation Studies

A study evaluated the impact of this compound on long-term potentiation (LTP), a process critical for synaptic plasticity and memory formation. The compound was shown to enhance LTP magnitude through D1/D5 receptor activation, indicating its potential cognitive-enhancing properties .

Behavioral Studies

In behavioral assessments, this compound administration led to significant increases in locomotor activity in rodent models, suggesting enhanced dopaminergic signaling. These findings align with the compound's classification as a dopamine receptor agonist .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

- Pain Modulation : Research indicated that this compound could influence pain pathways by modulating micro-opioid receptor activity.

- Cognitive Enhancement : In aged rodent models, administration of the compound showed promise in mitigating age-related declines in cognitive function through facilitation of LTP .

特性

IUPAC Name |

(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAUBYSSTAODOD-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474680 | |

| Record name | R(+)-6-Bromo-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139689-19-3 | |

| Record name | R(+)-6-Bromo-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。